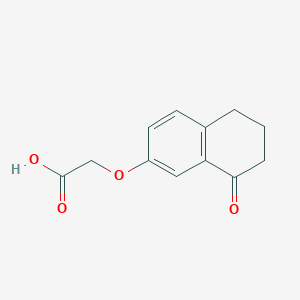

2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid

Description

2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid (CAS: 125564-50-3) is a bicyclic carboxylic acid derivative featuring a partially saturated naphthalene backbone. Its molecular formula is C₁₂H₁₂O₃, with a molar mass of 204.22 g/mol . The structure comprises a tetrahydronaphthalene (tetralin) ring system with a ketone group at position 8 and an acetic acid moiety linked via an ether oxygen at position 2.

Properties

IUPAC Name |

2-[(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)oxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-3-1-2-8-4-5-9(6-10(8)11)16-7-12(14)15/h4-6H,1-3,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSVFCRWLMNKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)OCC(=O)O)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid typically involves the reaction of 8-oxo-5,6,7,8-tetrahydronaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid (CAS: 1094294-18-4)

Ethyl oxo(5,6,7,8-tetrahydro-2-naphthalenyl)acetate (CAS: 5803-71-4)

- Molecular Formula : C₁₄H₁₆O₃.

- Key Difference: The carboxylic acid group is replaced by an ethyl ester.

Substituted Tetralin Derivatives

[(6-Hydroxy-2-naphthyl)oxy]acetic acid (CAS: 10441-36-8)

2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid (CAS: 6742-32-1)

- Molecular Formula : C₁₃H₁₄O₃.

- Key Difference : The tetralin ring is expanded to a benzo[7]annulene system, introducing ring strain and altering conformational flexibility. This may impact stability and metabolic pathways .

Alkyl-Substituted Analogs

2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (CAS: 861355-13-7)

- Molecular Formula : C₁₄H₁₆O₃.

Heterocyclic Derivatives

[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid (CAS: 91234-22-9)

- Molecular Formula : C₁₅H₁₆N₂O₂S.

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| 2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid (125564-50-3) | C₁₂H₁₂O₃ | 204.22 | Ketone on tetralin, acetic acid ether |

| 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid (1094294-18-4) | C₁₂H₁₂O₃ | 204.22 | Ketone on side chain |

| Ethyl oxo(5,6,7,8-tetrahydro-2-naphthalenyl)acetate (5803-71-4) | C₁₄H₁₆O₃ | 232.28 | Ethyl ester instead of carboxylic acid |

| [(6-Hydroxy-2-naphthyl)oxy]acetic acid (10441-36-8) | C₁₂H₁₀O₄ | 218.21 | Hydroxyl substituent on naphthalene |

| 2-(5-Oxo-benzo[7]annulen-6-yl)acetic acid (6742-32-1) | C₁₃H₁₄O₃ | 218.25 | Expanded annulene ring system |

| 2-(2-Ethyl-4-oxo-tetrahydronaphthalen-2-yl)acetic acid (861355-13-7) | C₁₄H₁₆O₃ | 244.28 | Ethyl group on tetralin ring |

Biological Activity

2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid, with the CAS number 125564-50-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in various therapeutic areas.

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.22 g/mol

- Structural Characteristics : The compound features a tetrahydronaphthalene moiety substituted with an acetic acid group, contributing to its unique biological profile.

Anticancer Properties

Recent studies have indicated that compounds bearing the tetrahydronaphthalene structure exhibit significant anticancer activity. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydronaphthalene showed IC₅₀ values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the aromatic ring was found to enhance cytotoxicity significantly .

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. This is facilitated through the modulation of Bcl-2 family proteins and activation of caspases .

Antioxidant Activity

The antioxidant properties of this compound have been explored due to its potential protective effects against oxidative stress.

- Research Findings : In vitro assays demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models. The antioxidant capacity was comparable to established antioxidants like ascorbic acid .

- Implications : The antioxidant activity suggests potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties.

- Experimental Evidence : Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Potential Applications : These findings support further exploration into its use for treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.